molecular formula C25H27N7 B2869215 2-(4-benzylpiperazin-1-yl)-N-(2,5-dimethylphenyl)pteridin-4-amine CAS No. 946218-03-7

2-(4-benzylpiperazin-1-yl)-N-(2,5-dimethylphenyl)pteridin-4-amine

Cat. No.: B2869215
CAS No.: 946218-03-7
M. Wt: 425.54
InChI Key: USSMRDSIOVMQFZ-UHFFFAOYSA-N
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Description

2-(4-benzylpiperazin-1-yl)-N-(2,5-dimethylphenyl)pteridin-4-amine ( 946218-03-7) is a chemical compound with the molecular formula C25H27N7 and a molecular weight of 425.5 g/mol . This pteridine derivative is designed for research applications and features a benzylpiperazine moiety, a structural feature of significant interest in medicinal chemistry. Compounds containing the 1-benzylpiperidine/piperazine scaffold are extensively investigated for their interactions with the central nervous system . Specifically, this structural class has shown high affinity for sigma receptors (σRs), which are compelling targets for developing potential therapeutics for neurological conditions such as neuropathic pain and Alzheimer's disease . The benzylpiperazine group can contribute to a molecule's ability to interact with a range of aminergic G-protein coupled receptors (GPCRs), which is a common trait of multitarget-directed ligands . The presence of the pteridine ring system further enhances the research value of this compound, as this nitrogen-containing heterocycle is a privileged structure in drug discovery. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-N-(2,5-dimethylphenyl)pteridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N7/c1-18-8-9-19(2)21(16-18)28-24-22-23(27-11-10-26-22)29-25(30-24)32-14-12-31(13-15-32)17-20-6-4-3-5-7-20/h3-11,16H,12-15,17H2,1-2H3,(H,27,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USSMRDSIOVMQFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC2=NC(=NC3=NC=CN=C32)N4CCN(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-benzylpiperazin-1-yl)-N-(2,5-dimethylphenyl)pteridin-4-amine is a pteridine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C19H24N4 Molecular Weight 320 43 g mol \text{C}_{19}\text{H}_{24}\text{N}_{4}\text{ Molecular Weight 320 43 g mol }

Antitumor Activity

Recent studies have shown that compounds with similar structural features exhibit significant antitumor activity. For example, derivatives of pteridine have been noted for their ability to inhibit cell proliferation in various cancer cell lines. A related compound demonstrated an IC50 value ranging from 0.029 to 0.147 μM against multiple cancer types, indicating potent antiproliferative effects .

CompoundIC50 (μM)Cancer Cell Lines
7a0.029 - 0.147HepG2, MCF7, A549, HeLa

The mechanism of action often involves cell cycle arrest at the G2/M phase and induction of apoptosis through pathways involving anti-tubulin properties .

Anticonvulsant Activity

Another area of interest is the anticonvulsant potential of similar piperazine derivatives. In animal models, these compounds were evaluated using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. Compounds demonstrated varying degrees of efficacy, with some providing significant protection against seizures at doses between 100 and 300 mg/kg .

The biological activity of this compound may be attributed to its interaction with various neurotransmitter systems and ion channels:

  • Voltage-Sensitive Sodium Channels : Some derivatives have shown moderate binding affinity to these channels, which play a crucial role in neuronal excitability and seizure activity .
  • Apoptotic Pathways : The activation of apoptotic pathways leading to programmed cell death has been observed in cancer studies, suggesting that the compound may induce apoptosis via mitochondrial pathways .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Antitumor Study : A study on a related pteridine derivative indicated significant tumor growth inhibition in HepG2 xenograft models without notable toxicity as measured by body weight loss .
  • Anticonvulsant Screening : In a study evaluating various piperazine derivatives, several compounds exhibited delayed onset but long-lasting anticonvulsant effects in the MES model, highlighting the potential for therapeutic applications in epilepsy .

Comparison with Similar Compounds

Key Substituents and Core Modifications

The compound’s activity is influenced by two critical substituents:

4-Benzylpiperazine : This group is present in antipsychotics (e.g., trifluoperazine) and analgesics, where it modulates serotonin and dopamine receptors.

N-(2,5-Dimethylphenyl) : This substituent is shared with PET-inhibiting carboxamides (e.g., N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide), where its electron-donating methyl groups enhance lipophilicity and binding affinity in photosystem II inhibition (IC₅₀ ~10 µM) .

Core Structure Differences

Unlike naphthalene-carboxamide-based PET inhibitors (), the pteridine core in the target compound may redirect its mechanism toward kinase or nucleic acid interactions. For example, pteridine derivatives like methotrexate inhibit dihydrofolate reductase (DHFR), highlighting the scaffold’s versatility .

Activity and Structure-Activity Relationships (SAR)

Table 1: Comparison with Similar Compounds

Compound Name Core Structure Substituents Biological Activity IC₅₀/EC₅₀ Key SAR Insights
2-(4-Benzylpiperazin-1-yl)-N-(2,5-dimethylphenyl)pteridin-4-amine Pteridin-4-amine 4-Benzylpiperazine, 2,5-dimethylphenyl Hypothesized kinase/DHFR inhibition N/A Benzylpiperazine enhances CNS penetration; 2,5-dimethylphenyl boosts lipophilicity
N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide () Naphthalene-carboxamide 2,5-Dimethylphenyl PET inhibition in spinach chloroplasts ~10 µM Electron-donating substituents improve PET inhibition
Methotrexate Pteridine Glutamic acid, methyl groups DHFR inhibition ~1 nM (DHFR) Pteridine core critical for folate analog activity

SAR Analysis

  • Substituent Position : The 2,5-dimethylphenyl group in both the target compound and ’s carboxamides suggests that para-substituted methyl groups optimize steric and electronic interactions with hydrophobic binding pockets .
  • Electron Effects : In PET inhibitors, electron-withdrawing substituents (e.g., fluorine) enhance activity, but the target compound’s methyl groups (electron-donating) may favor alternate targets like kinases .

Divergent Mechanisms of Action

While highlights PET inhibition for carboxamides, the pteridine core in the target compound may enable distinct pathways. For example:

  • Kinase Inhibition : Pteridine derivatives often target ATP-binding sites in kinases (e.g., EGFR inhibitors).
  • Neurotransmitter Modulation : Benzylpiperazine derivatives interact with 5-HT receptors, suggesting possible serotonergic activity .

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